![molecular formula C12H15BrO3Zn B14879707 4-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14879707.png)
4-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide typically involves the reaction of 4-bromoanisole with 2-(1,3-dioxan-2-yl)ethanol in the presence of a zinc reagent. The reaction is carried out in tetrahydrofuran as the solvent, which helps to stabilize the organozinc compound. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The compound is typically produced in batches and stored under an inert atmosphere to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Coupling reactions: It is commonly used in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base, such as potassium tert-butoxide.
Coupling reactions: Reagents such as palladium or nickel catalysts are used in coupling reactions. The reaction conditions often involve heating and the use of an inert atmosphere.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a coupling reaction, the product would be a new carbon-carbon bond formed between the phenyl group and the other reactant.
Applications De Recherche Scientifique
4-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide has a wide range of scientific research applications, including:
Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal chemistry: The compound is used in the development of pharmaceuticals, particularly in the formation of carbon-carbon bonds.
Material science: It is used in the synthesis of polymers and other materials with specific properties.
Biological research: The compound can be used to modify biomolecules and study their interactions.
Mécanisme D'action
The mechanism of action of 4-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and coupling reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Dioxan-2-yl)ethylzinc bromide
- 4-Ethoxy-4-oxobutylzinc bromide
- 3-Methyl-2-pyridylzinc bromide
Uniqueness
4-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide is unique due to its specific structure, which includes both a phenyl group and a 1,3-dioxane ring. This structure provides the compound with distinct reactivity and stability compared to other organozinc compounds. Its ability to form carbon-carbon bonds efficiently makes it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C12H15BrO3Zn |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
bromozinc(1+);2-[2-(phenoxy)ethyl]-1,3-dioxane |
InChI |
InChI=1S/C12H15O3.BrH.Zn/c1-2-5-11(6-3-1)13-10-7-12-14-8-4-9-15-12;;/h2-3,5-6,12H,4,7-10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
KCEGSFMBXDLBSH-UHFFFAOYSA-M |
SMILES canonique |
C1COC(OC1)CCOC2=CC=[C-]C=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




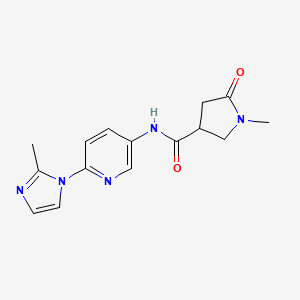

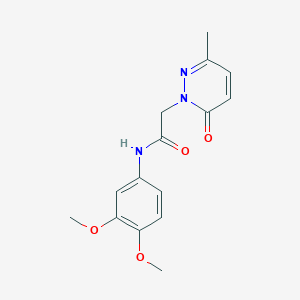
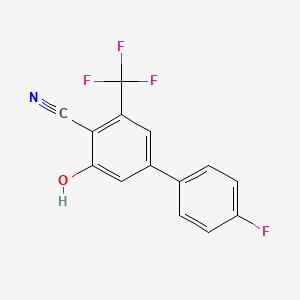
![2-[(4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B14879648.png)
![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B14879652.png)
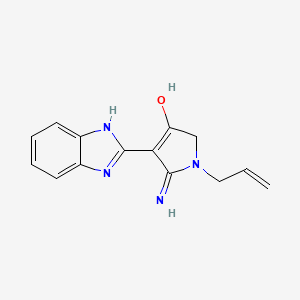
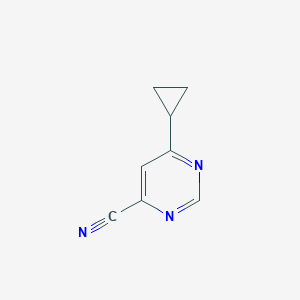
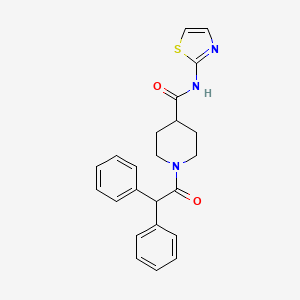
![[1,1-Dimethyl-3-(2,4,5-trimethyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14879684.png)

![3-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)propanoic acid](/img/structure/B14879700.png)
